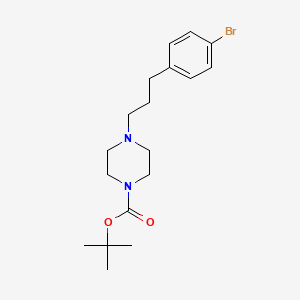
Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate
概要
説明
“Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H21BrN2O2 . It is a derivative of N-Boc piperazine .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, a bromophenyl group, and a tert-butyl carboxylate group . The exact mass of the molecule is 340.07900 .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate” are not available in the retrieved data, it is known that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.24300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .科学的研究の応用
Synthesis and Structural Characterization
The synthesis and characterization of Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate derivatives have been a significant focus of research. Studies have shown successful synthesis routes for various derivatives, highlighting methods such as condensation reactions and nucleophilic substitution reactions. These compounds have been characterized using techniques like LCMS, NMR (1H, 13C), IR spectroscopy, and X-ray diffraction, demonstrating their complex and precise molecular structures (Sanjeevarayappa et al., 2015), (Yang et al., 2021).
Biological Evaluation
Some derivatives have been evaluated for their potential biological activities, including antibacterial and anthelmintic activities. Although the results have been mixed, with some compounds showing moderate activity, these studies open the door for further exploration into the therapeutic potential of these compounds (Sanjeevarayappa et al., 2015).
Material Science Applications
In the field of material science, derivatives of Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate have been investigated for their anticorrosive properties. One study focused on the anticorrosive behavior of a novel derivative for carbon steel in a corrosive medium, showing promising results with high inhibition efficiency. This suggests potential industrial applications in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Praveen et al., 2021).
Antiviral and Antimicrobial Activities
Research into the antiviral and antimicrobial potential of these compounds has also been conducted. Some derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against several microorganisms. This highlights the potential for these compounds to be developed into new antiviral and antimicrobial agents, contributing to the fight against infectious diseases (Reddy et al., 2013).
Safety And Hazards
The compound is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
特性
IUPAC Name |
tert-butyl 4-[3-(4-bromophenyl)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-4-5-15-6-8-16(19)9-7-15/h6-9H,4-5,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJYJHKFUUMSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


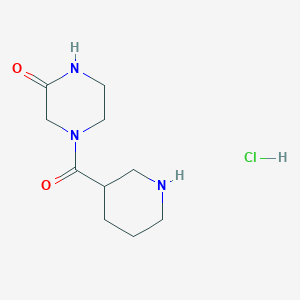
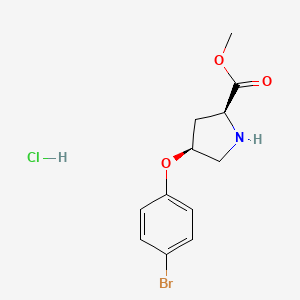
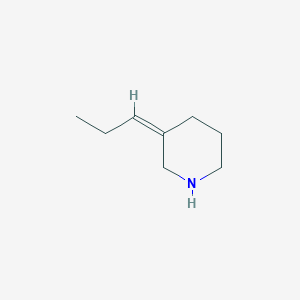
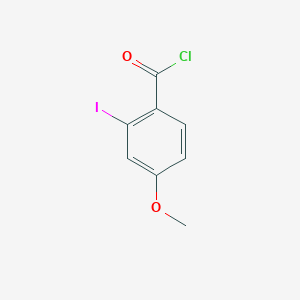
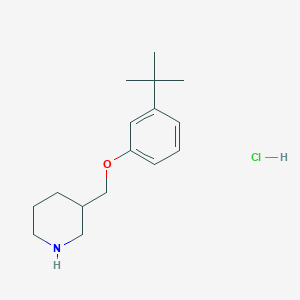
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
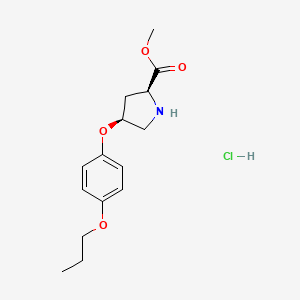
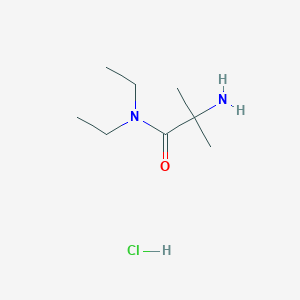


![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)